![molecular formula C17H25BN2O4 B8130341 [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone](/img/structure/B8130341.png)
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone is a useful research compound. Its molecular formula is C17H25BN2O4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound [4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-morpholin-4-yl-methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Molecular Formula : C14H20BNO3
Molecular Weight : 264.12 g/mol
CAS Number : 1610705-51-5
The biological activity of this compound is primarily attributed to its interaction with specific protein targets within cells. The presence of the morpholine ring and the pyridine moiety suggests potential interactions with enzymes and receptors involved in various signaling pathways. Notably, the dioxaborolane group may enhance binding affinity due to its ability to form stable complexes with biological molecules.
Anticancer Activity
Recent studies have explored the anticancer potential of similar compounds featuring dioxaborolane structures. For instance, compounds targeting the PI3K/mTOR pathway have shown promise in inhibiting tumor growth in various cancer cell lines. The structure of this compound suggests it may exhibit similar properties.
Compound | Target | IC50 (nM) | Effect |
---|---|---|---|
TCMDC-135051 | PfCLK3 | 29 | Antimalarial |
Analogue 8a | PI3K | 38 | Tumor inhibition |
Antimalarial Activity
The compound’s structural similarity to known antimalarial agents indicates its potential efficacy against Plasmodium falciparum. In vitro studies have demonstrated that modifications to the pyridine and morpholine rings can significantly alter antimalarial potency. For example, a related compound exhibited an EC50 of 457 nM against chloroquine-sensitive strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine and morpholine rings can influence both potency and selectivity for target enzymes.
Key Findings from SAR Studies
- Pyridine Substituents : The introduction of electron-withdrawing groups at specific positions on the pyridine ring enhances binding affinity to target proteins.
- Morpholine Modifications : Altering the alkyl groups on the morpholine ring has been shown to impact solubility and bioavailability.
- Dioxaborolane Effects : The bulky dioxaborolane group contributes to increased lipophilicity, which may improve cellular uptake.
Case Studies
Several case studies highlight the effectiveness of compounds similar to this compound:
- Study on Anticancer Efficacy : A series of dioxaborolane derivatives were tested against various cancer cell lines. Results indicated that modifications led to a significant reduction in cell viability at low concentrations.
- Antimalarial Screening : Compounds derived from similar frameworks were screened for activity against P. falciparum, revealing promising results that warrant further investigation into their mechanisms.
属性
IUPAC Name |
[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-12-10-14(15(21)20-6-8-22-9-7-20)19-11-13(12)18-23-16(2,3)17(4,5)24-18/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZOYWQHUGKESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。